2-Chloro-5-heptylpyrimidine
Description
2-Chloro-5-heptylpyrimidine is a pyrimidine derivative featuring a chlorine atom at the 2-position and a heptyl chain (C₇H₁₅) at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-5-heptylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJDDGZLBCAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616639 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221641-56-1 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-heptylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with hydrobromic acid and methionine in an organic acid solvent under reflux conditions . The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar chlorination reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-heptylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, methionine, and organic solvents such as acetic acid . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom can lead to the formation of various functionalized pyrimidine derivatives .
Scientific Research Applications
2-Chloro-5-heptylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-heptylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and infectious processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular pathways .
Comparison with Similar Compounds
Substituent Effects on Chemical Properties
The substitution pattern on the pyrimidine ring critically determines chemical reactivity and physical properties. Below is a comparison of 2-Chloro-5-heptylpyrimidine with similar compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Key Chemical Properties |
|---|---|---|---|
| This compound | C₁₁H₁₇ClN₂ | Cl (2), C₇H₁₅ (5) | High lipophilicity; reactive Cl |
| 2-Chloro-5-iodo-4-methoxypyrimidine | C₅H₄ClIN₂O | Cl (2), I (5), OCH₃ (4) | Halogen-rich; polarizable iodine |
| 5-(Chloromethyl)-2-methylpyrimidine | C₆H₇ClN₂ | ClCH₂ (5), CH₃ (2) | Steric hindrance at 5-position |
| Ethyl 2-chloropyrimidine-5-carboxylate | C₇H₇ClN₂O₂ | Cl (2), COOEt (5) | Ester group for derivatization |
| 4-Chloro-5-methyl-2-(piperidin-2-yl)ethoxy pyrimidine | C₁₃H₂₀Cl₂N₃O | Cl (4), CH₃ (5), piperidine (2) | Enhanced binding to biological targets |
Key Observations :
- Halogen Substitutions : Chlorine at position 2 is a common motif for nucleophilic substitution, as seen in 2-Chloro-5-iodo-4-methoxypyrimidine and Ethyl 2-chloropyrimidine-5-carboxylate .
- Functional Groups : Ester (COOEt) and piperidine moieties introduce polarity or hydrogen-bonding capabilities, affecting reactivity and target interactions .
Key Insights :
- The heptyl chain in this compound may enhance binding to hydrophobic enzyme pockets or receptors, similar to 4-Chloro-5-methyl-2-(piperidin-2-yl)ethoxy pyrimidine's improved affinity .
- Chlorine at position 2 is a strategic handle for further functionalization, as demonstrated in ethyl ester derivatives used in drug synthesis .
Analytical Characterization
Key techniques for analyzing this compound and analogs include:
- High-Performance Liquid Chromatography (HPLC) : Purity assessment and separation from analogs .
- Mass Spectrometry (MS) : Structural confirmation via molecular ion and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Assigning substituent positions on the pyrimidine ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
